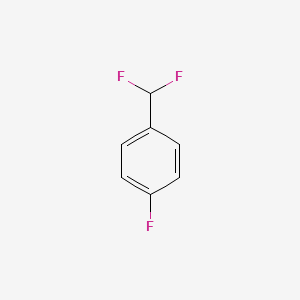

4-(Difluoromethyl)-1-fluorobenzene

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules imparts profound changes to their physical, chemical, and biological properties. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which contributes to the exceptional thermal and metabolic stability of fluorinated compounds. rsc.orgrsc.org This stability is a highly desirable trait in the design of pharmaceuticals and agrochemicals, as it can lead to improved half-life and bioavailability. researchgate.netresearchgate.net

Role of the Difluoromethyl Group in Molecular Design and Functionality

The difluoromethyl (CHF₂) group holds a special place in the design of functional molecules due to its unique electronic and steric properties. It is often considered a lipophilic bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups. cas.cnnih.govsigmaaldrich.com This means it can replace these common functional groups in a molecule while maintaining or even enhancing its biological activity. The CHF₂ group can act as a hydrogen bond donor, a crucial interaction for the binding of drugs to their protein targets. cas.cn

Compared to the more common trifluoromethyl (CF₃) group, the difluoromethyl group offers a more moderate increase in lipophilicity. researchgate.net This fine-tuning of a molecule's fat-solubility is critical for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. The ability of the CHF₂ group to modulate these properties makes it an invaluable tool for medicinal chemists and agrochemical scientists in the lead optimization phase of drug and pesticide discovery. nih.govnih.gov

Evolution of Difluoromethylation Strategies in Organic Synthesis

The growing importance of the difluoromethyl group has spurred the development of a diverse range of synthetic methods for its introduction into organic molecules, a process known as difluoromethylation. Historically, the direct incorporation of a CHF₂ group was challenging. However, recent decades have seen a surge in innovative strategies. rsc.orgcas.cn

These methods can be broadly categorized and have evolved to offer greater efficiency, selectivity, and functional group tolerance. Early methods often relied on harsh reagents and conditions. Contemporary approaches frequently employ transition metal catalysis, with copper and palladium being prominent examples in cross-coupling reactions. rsc.orgnih.gov These reactions allow for the formation of C(sp²)-CHF₂ bonds, enabling the difluoromethylation of (hetero)arenes.

More recent advancements include C-H bond activation and difluoromethylation, which offer a more atom-economical approach by directly converting a C-H bond to a C-CHF₂ bond. rsc.org The development of novel difluoromethylating agents has also been a key driver of progress. These reagents can be sources of nucleophilic, electrophilic, or radical CHF₂ species, providing chemists with a versatile toolbox to install this important functional group into a wide array of molecular architectures. nih.gov The evolution of these strategies continues to expand the accessibility and application of difluoromethylated compounds in advanced research.

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula |

| 4-(Difluoromethyl)-1-fluorobenzene | 1-(Difluoromethyl)-4-fluorobenzene | C₇H₅F₃ |

| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | |

| p-Fluorobenzoyl chloride | C₇H₄ClFO | |

| Fluorobenzene (B45895) | C₆H₅F | |

| Aluminum trichloride | AlCl₃ | |

| 4-Fluorobenzotrifluoride | 1-Fluoro-4-(trifluoromethyl)benzene | C₇H₄F₄ |

| 4-(Trifluoromethoxy)-1-fluorobenzene | 1-Fluoro-4-(trifluoromethoxy)benzene | C₇H₄F₄O |

| 1-(Chloromethyl)-4-fluorobenzene | p-Fluorobenzyl chloride | C₇H₆ClF |

| 4-(Bromomethyl)-1,2-difluorobenzene | 3,4-Difluorobenzyl bromide | C₇H₅BrF₂ |

| 4-(Difluoromethyl)-1,2-difluorobenzene | C₇H₄F₄ | |

| 3-Aminopyridine | C₅H₆N₂ | |

| Triethylamine | C₆H₁₅N | |

| Dichloromethane | CH₂Cl₂ | |

| 4-(Difluoromethyl)-1-methyl-1H-pyrazole-3-carbonyl chloride | C₆H₅ClF₂N₂O | |

| 4,4'-Difluorodiphenylmethane | C₁₃H₁₀F₂ | |

| Formaldehyde | CH₂O |

Properties of this compound

| Property | Value |

| Molecular Weight | 146.11 g/mol sigmaaldrich.com |

| Molecular Formula | C₇H₅F₃ sigmaaldrich.com |

| CAS Number | 26132-51-4 sigmaaldrich.com |

| Physical Form | Liquid nih.gov |

| Purity | Typically ≥97% |

| Storage Temperature | Ambient nih.gov |

| IUPAC Name | 1-(difluoromethyl)-4-fluorobenzene sigmaaldrich.com |

| SMILES | C1=CC(=CC=C1C(F)F)F sigmaaldrich.com |

| InChIKey | MGTAAMDWKNWRSS-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTAAMDWKNWRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377831 | |

| Record name | 4-(Difluoromethyl)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26132-51-4 | |

| Record name | 4-(Difluoromethyl)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 4 Difluoromethyl 1 Fluorobenzene Derivatives

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r_) is a fundamental reaction class for modifying aromatic rings. In the context of 4-(difluoromethyl)-1-fluorobenzene, the reactivity is significantly influenced by the electronic interplay of its fluorine substituents.

Reactivity of Fluorine Atoms on the Aromatic Ring

The fluorine atom on the aromatic ring of this compound is the primary site for nucleophilic attack. Generally, for an S_N_Ar reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In this molecule, both the ring-bound fluorine and the difluoromethyl group contribute to this activation.

The fluorine atom itself is highly electronegative, but its activating effect is tempered by its ability to donate a lone pair of electrons to the aromatic system via resonance. However, the primary mechanism of activation by halogens in S_N_Ar is through their inductive electron-withdrawing effect. The reaction typically proceeds with the displacement of the fluoride (B91410) ion by a nucleophile. Research on related fluoroarenes shows that such substitutions are common. For instance, in base-catalyzed Claisen-Schmidt condensations involving di- and tri-fluorine-substituted benzaldehydes, the fluorine at the para position is readily substituted by a methoxy (B1213986) group from the methanol (B129727) solvent. ebyu.edu.tr Similarly, 1,5-difluoro-2,4-dinitrobenzene (B51812) is highly reactive towards nucleophilic aromatic substitution, allowing for the controlled, stepwise displacement of its fluoride atoms. mdpi.com The success of these reactions often depends on the strength of the nucleophile and the reaction conditions, including the solvent, which can influence reactivity through effects like hydrogen bonding. ebyu.edu.tr

Influence of the Difluoromethyl Group on Aromatic Reactivity and Selectivity

The difluoromethyl (CF2H) group is a strong electron-withdrawing group, primarily through the inductive effect of its two fluorine atoms. This property significantly deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. Its electron-withdrawing nature is comparable to, and sometimes considered stronger than, a nitro group in certain contexts, making the carbon atom to which it is attached (C4) and the para position (C1, bearing the fluorine atom) highly electrophilic.

This strong activation by the CF2H group directs incoming nucleophiles to displace the fluorine atom at the C1 position. The CF2H group is more lipophilic than a hydroxyl or thiol group and can act as a hydrogen bond donor, which can be a significant factor in molecular interactions. scienceopen.comnih.gov Compared to the more common trifluoromethyl (CF3) group, the CF2H group is also strongly electron-withdrawing but possesses a unique C-H bond that can participate in specific chemical reactions. mdpi.comtcichemicals.com The presence of the CF2H group, therefore, not only enhances the rate of S_N_Ar reactions but also ensures high regioselectivity, favoring substitution at the fluorine-bearing carbon.

For example, the activation of aromatic isoxazoles with strong electron-withdrawing groups enables the nucleophilic addition of a difluoromethyl group. scienceopen.com This highlights the crucial role such groups play in promoting reactions that would otherwise be difficult.

Reactions Involving the Difluoromethyl Moiety

The difluoromethyl group is not merely a passive activator; its own C-H bond can be a site of reactivity, and the entire group can be chemically transformed.

Carbon–Hydrogen Bond Reactivity of the Difluoromethyl Group

The hydrogen atom of the difluoromethyl group is acidic due to the strong electron-withdrawing effect of the two adjacent fluorine atoms. nih.gov This allows for deprotonation by a strong base to form a difluoromethyl anion. This anion can then react with various electrophiles, enabling the functionalization of the CF2H group. For example, direct deprotonation of 3-(difluoromethyl)pyridine (B1298654) with a lithium base, followed by trapping with electrophiles, has been successfully demonstrated. acs.org

Furthermore, the C-H bond in the difluoromethyl group can be functionalized through radical reactions. The difluoromethyl radical (•CF2H) can be generated from various precursors and participate in C-H activation and difluoromethylation reactions. jlu.edu.cnmdpi.com While often described as a nucleophilic radical, its reactivity can be tuned. nih.gov Palladium-catalyzed methods have also been developed for the C-H difluoromethylation of various heterocycles, showcasing the versatility of this transformation. acs.org

Transformation of the Difluoromethyl Group into Other Fluorinated Functions

The difluoromethyl group can serve as a precursor to other important functional groups. One significant transformation is its conversion into a carbonyl group (C=O). This can be achieved through hydrolysis under acidic or basic conditions, although this process can be challenging.

A more synthetically useful transformation is the defluorinative functionalization of a trifluoromethyl group to a difluoromethyl motif. chemrxiv.org While this is the reverse of building up from a CF2H group, it underscores the chemical relationship between these fluorinated moieties. The ability to interconvert these groups provides flexibility in synthetic design. Research has also focused on converting the α,α-difluoromethyl ketone group into esters and amides, further expanding the synthetic utility of molecules derived from this compound. mdpi.com

Advanced Functionalization and Derivatization

Beyond the fundamental reactions, advanced strategies allow for the late-stage functionalization and diversification of molecules containing the this compound scaffold. Late-stage difluoromethylation, the introduction of the CF2H group at a late step in a synthesis, is a valuable strategy in drug discovery. mdpi.com

This can be achieved through various methods, including:

Cross-coupling reactions: Palladium or copper-catalyzed cross-coupling reactions can form C-CF2H bonds. rsc.org

Radical difluoromethylation: Minisci-type reactions allow for the direct C-H difluoromethylation of (hetero)arenes. nih.govrsc.org

Photoredox catalysis: Visible light photoredox catalysis has emerged as a powerful tool for generating difluoromethyl radicals under mild conditions for addition to aromatic compounds. mdpi.com

These advanced methods enable the precise installation of the difluoromethyl group onto complex molecules, providing access to novel derivatives with potentially enhanced biological or material properties. The development of new difluoromethylation reagents continues to expand the scope and applicability of these transformations. rsc.org

Cross-Coupling Reactions Involving Difluoromethylated Aryls

Aryl compounds containing the difluoromethyl group are versatile building blocks in organic synthesis, capable of participating in various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures. Key examples include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgharvard.edu Arylboronic acids or their esters bearing a difluoromethyl group can be coupled with various aryl or vinyl halides. Conversely, difluoromethylated aryl halides can react with a range of boronic acids. The reaction generally proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu The choice of ligand, base, and solvent is crucial for achieving high yields. organic-chemistry.orgresearchgate.net For instance, the Pd-catalyzed difluoromethylation of aryl boronic acids with difluoroiodomethane (B73695) can be achieved using a Pd(PPh₃)₂/DPEphos catalyst system. acs.org

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgyoutube.com A difluoromethylated aryl halide, such as a derivative of this compound, can be coupled with various alkenes. The reaction mechanism typically involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. wikipedia.org The reaction exhibits a high degree of stereoselectivity, typically favoring the trans isomer. organic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org A difluoromethylated aryl halide can be coupled with various terminal alkynes to produce difluoromethyl-substituted arylalkynes. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. wikipedia.org Copper-free versions of this reaction have also been developed. nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This method allows for the amination of difluoromethylated aryl halides with a wide range of primary and secondary amines, including ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation to form a palladium amide complex, and reductive elimination to furnish the aryl amine product. wikipedia.orglibretexts.org The choice of ligand is critical and several generations of increasingly effective phosphine ligands have been developed to broaden the substrate scope and improve reaction conditions. nih.gov

Table 1: Overview of Cross-Coupling Reactions with Difluoromethylated Aryl Substrates This table provides illustrative examples of reaction types and typical conditions.

| Reaction Name | Aryl Substrate Example | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-(CF₂H)C₆H₄-Br | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 4-(CF₂H)-Biphenyl |

| Heck | 4-(CF₂H)C₆H₄-I | Methyl acrylate (B77674) | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Methyl (E)-3-(4-(difluoromethyl)phenyl)acrylate |

| Sonogashira | 4-(CF₂H)C₆H₄-I | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 1-(Difluoromethyl)-4-(phenylethynyl)benzene |

| Buchwald-Hartwig | 4-(CF₂H)C₆H₄-Br | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 4-(4-(Difluoromethyl)phenyl)morpholine |

Transformations of Gem-Difluoroalkene Intermediates into Diverse Fluorinated Structures

Gem-difluoroalkenes are versatile synthetic intermediates that can be transformed into a wide array of valuable fluorinated compounds. Their reactivity stems from the electron-withdrawing nature of the two fluorine atoms, which makes the double bond susceptible to various additions. These intermediates can be accessed from trifluoromethyl-containing precursors and subsequently functionalized, often through radical or photoredox-catalyzed pathways, to avoid β-fluoride elimination which is common in anionic pathways. purdue.edu

Radical and Photoredox-Catalyzed Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of gem-difluoroalkenes under mild conditions. nih.govacs.org These reactions often involve single-electron transfer (SET) processes to generate radical intermediates, which can then participate in various bond-forming events. nih.gov

One important transformation is hydrofunctionalization . For example, radical hydroboration and hydrosilylation of gem-difluoroalkenes can be initiated by radical initiators like AIBN, providing access to α-difluorinated alkylborons and alkylsilanes. acs.orgacs.org These products are valuable as they can be further transformed into other CF₂-containing molecules. acs.org

Difunctionalization reactions allow for the simultaneous introduction of two new functional groups across the double bond. Visible-light-promoted alkoxysulfonylation of gem-difluoroalkenes with sulfonyl chlorides and alcohols yields α,α-difluoromethyl-β-alkoxysulfones. acs.org Similarly, metal-free photocatalytic methods have been developed for the amination and heteroarylation of gem-difluoroalkenes. rsc.org Photoredox relay catalysis, combining a photocatalyst with a transition metal catalyst, enables transformations like the gem-difluoroallylation of alkyl iodides. rsc.org

Another strategy involves photoredox-coupled F-nucleophilic addition. While electron-rich gem-difluoroalkenes are typically resistant to nucleophilic fluoride addition, single-electron oxidation via photoredox catalysis can generate α-CF₃-substituted benzylic radical intermediates, which can then be functionalized. nih.gov

Table 2: Selected Transformations of Gem-Difluoroalkene Intermediates

| Transformation Type | Reagents | Catalyst/Conditions | Product Class |

|---|---|---|---|

| Hydroboration | HBpin | AIBN (initiator) | α-Difluoroalkylboronates |

| Hydrosilylation | PhSiH₃ | AIBN (initiator) | α-Difluoroalkylsilanes |

| Alkoxysulfonylation | R-SO₂Cl, R'-OH | fac-[Ir(ppy)₃] / visible light | α,α-Difluoromethyl-β-alkoxysulfones |

| Amination/Heteroarylation | Heteroaryl carboxylic acid oxime esters | Eosin Y / visible light (metal-free) | Heteroaryl difluoroethylamines |

| Fluoroallylation | Allylsilane, CsF | fac-[Ir(ppy)₃] / visible light | CF₃-containing allylic compounds |

Selective C-F Bond Activation of Trifluoromethyl Groups to Form Gem-Difluoro Compounds

The conversion of a trifluoromethyl (CF₃) group into a difluoromethyl (CF₂H) group represents a highly desirable transformation, as it provides direct access to valuable compounds from readily available trifluoromethylated starting materials. This process requires the selective cleavage of a single, strong C-F bond without over-reduction. Recent advances, particularly in organophotoredox catalysis, have enabled such selective hydrodefluorination (HDF). nih.govacs.org

The primary challenge in this transformation is that the C-F bond dissociation energy decreases with successive defluorination steps, making the selective mono-defluorination difficult to control. nih.gov Electrochemical studies have shown that the reduction potential for cleaving a C-F bond from a [ArCF₃]˙⁻ radical anion is less negative than for a [ArCF₂H]˙⁻ radical anion, favoring exhaustive defluorination. nih.gov

Organophotoredox Catalysis

Organophotoredox catalysis offers a solution to this challenge. In a typical system, a photocatalyst (e.g., an iridium complex or an organic dye) is excited by visible light. nih.govacs.org This excited catalyst can then engage in a catalytic cycle. For instance, in a process using 4-hydroxythiophenol as a hydrogen atom donor (HAD), the photocatalyst is reduced by the HAD. This reduced catalyst then transfers a single electron to the trifluoromethylarene, like a derivative of 4-(trifluoromethyl)-1-fluorobenzene, to form a radical anion. This radical anion subsequently eliminates a fluoride ion to generate a difluoromethyl radical, which is then trapped by the HAD to yield the final difluoromethylarene product. nih.govacs.org This method has shown broad functional group tolerance and is applicable to complex molecules, including pharmaceuticals. acs.org

Bacterial-mediated defluorination has also been explored. For example, Rhodococcus sp. has been shown to catalyze the defluorination of benzotrifluoride, although this process often involves degradation of the aromatic ring. smbb.mx

Table 3: Catalytic Systems for Selective Hydrodefluorination of Trifluoromethylarenes This table presents examples of catalytic systems and their performance in converting Ar-CF₃ to Ar-CF₂H.

| Catalyst System | Hydrogen Source / Additives | Solvent | Substrate Example | Yield of Ar-CF₂H | Selectivity (ArCF₂H:ArCH₂F) |

|---|---|---|---|---|---|

| fac-[Ir(ppy)₃] / 4-HTP | TMP / PMP (bases) | DCE | 4-(Trifluoromethyl)benzonitrile | 53% | 5:1 |

| TPT (organophotocatalyst) / 4-HTP | TMP / PMP (bases) | DCE | 4-(Trifluoromethyl)benzonitrile | 70% | 10:1 |

| Mg / Acetic acid | Not Applicable | THF | Various trifluoromethyl aromatics | Good yields | High selectivity |

Abbreviations: 4-HTP = 4-hydroxythiophenol; TMP = 2,2,6,6-tetramethylpiperidine; PMP = 1,2,2,6,6-pentamethylpiperidine; DCE = 1,2-dichloroethane; TPT = 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate; THF = Tetrahydrofuran.

Computational and Theoretical Investigations of 4 Difluoromethyl 1 Fluorobenzene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical analysis of 4-(difluoromethyl)-1-fluorobenzene, offering a microscopic view of its properties.

Density Functional Theory (DFT) Studies for Structural Analysis

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of fluorinated benzene (B151609) derivatives. Functionals such as B3LYP and the M06 suite, including M06-2X, are frequently employed. nih.govresearchgate.net The choice of functional is critical, as their performance can vary depending on the specific properties being investigated. For instance, M06-2X is often favored for its accuracy in handling non-covalent interactions and main group atom energies, which are crucial in systems with fluorine atoms. In contrast, B3LYP is a widely used hybrid functional that often provides a good balance between accuracy and computational cost. nih.govresearchgate.net Comparative studies have shown that M06 functionals can outperform B3LYP in predicting the relative energies of conformers, especially where dispersion interactions are significant. nih.gov

Analysis of Molecular Geometry and Electronic Structure

Computational methods provide detailed information about the molecular geometry, including bond lengths and angles. For similar fluorinated benzene compounds, DFT calculations have been used to determine these parameters with a high degree of accuracy when compared to experimental data.

The electronic structure is often analyzed through the lens of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. allsubjectjournal.com A smaller gap generally suggests that the molecule is more reactive. Natural Bond Orbital (NBO) analysis is another crucial technique that provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugative interactions and charge delocalization within the molecule. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |

| NBO Analysis | Natural Bond Orbital Analysis | Reveals charge delocalization and hyperconjugative interactions. |

Prediction of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Vibrational frequencies, corresponding to infrared and Raman spectra, can be calculated using DFT methods. nih.gov These calculated frequencies are often scaled to better match experimental values. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for nuclei like ¹⁹F, can be predicted. nih.govnih.gov The high sensitivity of the ¹⁹F nucleus makes it an excellent probe for studying molecular interactions. nih.govuni-muenchen.de Predicting these chemical shifts computationally can aid in the interpretation of experimental NMR spectra and provide insights into the electronic environment of the fluorine atoms. nih.gov

Molecular Electrostatic Potential Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. allsubjectjournal.comresearchgate.netnih.gov The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. researchgate.net Red-colored regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. allsubjectjournal.com This technique allows for the identification of the most likely sites for chemical reactions to occur. nih.govresearchgate.net

Mechanistic Studies Through Computational Modeling

Computational modeling plays a crucial role in understanding the mechanisms of chemical reactions involving this compound.

Elucidation of Reaction Pathways and Transition States

Computational methods are employed to map out potential energy surfaces for reactions, identifying stable intermediates and transition states. This allows for the detailed elucidation of reaction pathways. For instance, in reactions involving organometallic complexes, computational studies can shed light on mechanisms such as reductive elimination. rsc.org In one documented case, the reductive elimination from a gold complex to yield this compound was studied, revealing that the reaction proceeds rapidly at room temperature in the presence of a silver salt, but requires elevated temperatures in its absence. rsc.org This highlights the ability of computational modeling to explain the role of reagents and reaction conditions in influencing reaction pathways.

Investigation of Key Intermediates (e.g., Metal-Fluoroalkyl Complexes, Difluorocarbene)

Computational studies are crucial for understanding the transient and highly reactive intermediates that govern the chemical transformations of this compound. Key intermediates in its reaction pathways include metal-fluoroalkyl complexes and difluorocarbene.

Metal-Fluoroalkyl Complexes:

In transition-metal-catalyzed cross-coupling reactions, aryl(fluoroalkyl)metal complexes are pivotal intermediates. Computational investigations into the reductive elimination from such complexes to form aryl-fluoroalkyl bonds provide insights into reaction feasibility and efficiency. escholarship.org For instance, studies on aryl(fluoroalkyl)palladium complexes have calculated the energy barriers for reductive elimination. A general trend observed is that complexes with more electron-withdrawing fluoroalkyl ligands have higher barriers to reductive elimination. escholarship.org However, exceptions exist where ligands like -CF2CN and -CF2Ph exhibit lower barriers than predicted by their electronegativity alone, due to stabilizing interactions between the metal's d-orbitals and the π* orbitals of the ligand. escholarship.org

Computational analysis of a hypothetical (4-fluorophenyl)(difluoromethyl)palladium complex, an intermediate that could be formed from this compound, would be essential to predict its reactivity. Based on established trends, the barrier for reductive elimination from such a complex would be influenced by the electronic properties of both the 4-fluorophenyl group and the difluoromethyl ligand. escholarship.org The relative energy barriers for reductive elimination from palladium complexes with various fluoroalkyl ligands have been computationally determined, providing a framework for predicting the reactivity of a complex containing the -CF2H group. escholarship.org

Table 1: Calculated Trend for Reductive Elimination Barriers from Aryl(fluoroalkyl)palladium Complexes

| Fluoroalkyl Ligand | Relative Barrier to Reductive Elimination |

| -CF2CN | Higher than expected |

| -CF3 | High |

| -CF2Ph | Lower than expected |

| -CF2H | Intermediate |

| -CFH2 | Low |

| -CH3 | Lowest |

| This table illustrates the general trend of calculated barriers for reductive elimination from arylpalladium(II) fluoroalkyl complexes. The exact values can be influenced by other ligands and the specific aryl group. escholarship.org |

Difluorocarbene (:CF2):

In the context of this compound, under specific conditions such as strong basic media, the difluoromethyl group could potentially serve as a source of difluorocarbene via α-elimination. Computational modeling would be instrumental in determining the energetic feasibility of this pathway and predicting the reaction conditions required. The generation of difluorocarbene is a critical step in the synthesis of gem-difluorocyclopropanes from alkenes and in the difluoromethylation of nucleophiles like phenols and thiophenols. acs.orgacs.org

Computational Assessment of Stereoselectivity

Computational chemistry is a powerful tool for predicting and rationalizing the stereochemical outcome of chemical reactions. rsc.org For reactions involving this compound that create a new chiral center, computational methods can be used to model the transition states leading to different stereoisomers. The energy difference between these transition states determines the stereoselectivity of the reaction.

While specific computational studies on the stereoselectivity of reactions involving this compound are not prevalent in the searched literature, the principles of computational stereochemical analysis are broadly applicable. For example, in the nucleophilic difluoromethylation of imines to produce chiral α-difluoromethyl amines, computational modeling can help elucidate the preferred transition state geometry (e.g., chelating vs. non-chelating) that leads to the observed high stereoselectivity. mdpi.com

A computational assessment for a reaction involving the 4-(difluoromethyl)phenyl group would typically involve the following steps:

Conformational analysis of the reactants and catalyst (if any).

Locating all possible stereoisomeric transition states on the potential energy surface using methods like DFT.

Calculating the Gibbs free energies of these transition states. The predicted stereochemical outcome is based on the energy difference between the lowest energy transition states leading to the respective stereoisomers.

This approach has been successfully used to understand the origins of stereoselectivity in a wide range of organic and organometallic reactions. rsc.org For a molecule like this compound, such an analysis could be applied to predict the stereochemical course of, for instance, an asymmetric addition to a prochiral center elsewhere in a molecule containing this moiety.

Intermolecular Interactions and Bioisosteric Properties

Hydrogen Bonding Characteristics of the Difluoromethyl Group (e.g., Hydrogen Bond Donor Properties)

The difluoromethyl (CF2H) group is recognized as a unique functional group capable of acting as a hydrogen bond donor. acs.org This is attributed to the increased acidity of the C-H bond due to the strong electron-withdrawing effect of the two fluorine atoms. This capability has been confirmed through various experimental methods, including NMR and IR spectroscopy, and X-ray crystallography, as well as by theoretical calculations. acs.org

The hydrogen bond donating ability of the CF2H group is weaker than that of traditional hydrogen bond donors like hydroxyl (OH) or amide (NH) groups, but it is significant enough to influence molecular conformation and intermolecular interactions. researchgate.netacs.org Computationally, the binding energy of a CF2H···O hydrogen bond has been calculated to be in the range of 1.0 to 5.5 kcal/mol. researchgate.net

Studies have quantified the hydrogen bond acidity of the difluoromethyl group in various chemical environments. For a series of difluoromethyl anisoles and thioanisoles, the hydrogen bond acidity parameter 'A' was determined to be between 0.085 and 0.126. rsc.orgmdpi.comdntb.gov.ua This places the hydrogen bond donor capacity of the difluoromethyl group on a similar scale to that of thiophenol and aniline (B41778) groups, though not as strong as a hydroxyl group. rsc.orgmdpi.comdntb.gov.ua For this compound, the electronic nature of the para-fluoro substituent would subtly modulate the acidity of the CF2H proton and thus its hydrogen bonding strength.

Table 2: Comparison of Hydrogen Bond Donor Acidity Parameter (A)

| Functional Group | Typical Acidity (A) Value |

| Hydroxyl (in Phenols) | ~0.6 |

| Amide (N-H) | ~0.3 - 0.4 |

| Difluoromethyl (Ar-CF2H) | ~0.08 - 0.13 |

| Thiophenol (Ar-SH) | ~0.1 - 0.2 |

| Aniline (Ar-NH2) | ~0.1 - 0.2 |

| Methyl (Ar-CH3) | ~0.0 |

| This table provides a qualitative comparison of the hydrogen bond donor strength of the difluoromethyl group relative to other common functional groups. The 'A' parameter is derived from Abraham's solute 1H NMR analysis. rsc.orgmdpi.comdntb.gov.ua |

Computational Assessment of Bioisosteric Replacements (e.g., for Alcohol, Thiol, Amine, Carbonyl, Ether groups)

The difluoromethyl group is widely regarded as a bioisostere for the hydroxyl (OH), thiol (SH), and to some extent, the amine (NH2) group in medicinal chemistry. acs.orgmdpi.com Its ability to act as a hydrogen bond donor, combined with its increased lipophilicity compared to a hydroxyl group, makes it an attractive replacement to improve the pharmacokinetic properties of drug candidates. researchgate.net

Hydroxyl and Thiol Groups: The CF2H group is a well-established bioisostere for hydroxyl and thiol groups. researchgate.netacs.org Computational studies, corroborated by experimental data, show that the CF2H group can replicate the hydrogen bond donating function of these groups, albeit with weaker interactions. researchgate.net This substitution can lead to improved metabolic stability, as the C-F bonds are much stronger than C-H bonds and the C-CF2H bond is less prone to enzymatic oxidation than a C-OH or C-SH bond. acs.org

Amine Group: The difluoromethyl group can also be considered a lipophilic bioisostere for an amine group. mdpi.com

Carbonyl and Ether Groups: While less common, the polar nature of the difluoromethyl group could allow it to mimic the electrostatic environment of carbonyl or ether groups in certain contexts, although it cannot act as a hydrogen bond acceptor like these groups. Computational analysis of protein-ligand interactions would be necessary to validate such a replacement in a specific biological target.

Table 3: Computational Comparison of Bioisosteric Properties

| Property | Hydroxyl (-OH) | Thiol (-SH) | Difluoromethyl (-CF2H) |

| Hydrogen Bond (HB) Role | Donor & Acceptor | Weak Donor & Acceptor | Weak Donor Only |

| Lipophilicity (LogP) | Low | Moderate | High |

| Metabolic Stability | Prone to oxidation/conjugation | Prone to oxidation | Generally High |

| Acidity (pKa) | ~10 (Phenol) | ~7 (Thiophenol) | ~20-28 |

| This table provides a general comparison of key properties relevant to the bioisosteric replacement of hydroxyl and thiol groups with a difluoromethyl group. researchgate.netacs.orgmdpi.com |

Role of Fluorine in Protein-Ligand Binding

The role of fluorine extends beyond simple steric and electronic effects. Key contributions that can be assessed computationally include:

Favorable Electrostatic Interactions: The highly polarized C-F bonds can engage in favorable interactions with electron-deficient regions of a protein, such as amide backbones or arginine residues. escholarship.org Although the strength of an individual fluorine bond is modest, the cumulative effect of multiple fluorine contacts can significantly enhance binding affinity. escholarship.org

Modulation of Water Networks: Fluorine substituents can have a profound impact on the network of water molecules at the protein-ligand interface. scispace.comrsc.org Computational simulations can reveal how the introduction of fluorine disrupts or reorganizes these water networks, which can lead to favorable entropic gains upon ligand binding. scispace.com

Conformational Control: The presence of fluorine atoms can alter the conformational preferences of a molecule. researchgate.net This "pre-organization" can reduce the entropic penalty of binding, as the ligand spends more time in its bioactive conformation even before binding to the protein. scispace.com

Force Field Accuracy: Accurate computational modeling of fluorinated ligands requires the use of specifically parameterized force fields. sioc.ac.cnrsc.org Standard force fields may not adequately capture the unique electronic nature of fluorine, leading to inaccurate predictions of binding energies and interactions. sioc.ac.cn

For this compound, both the aromatic fluorine and the difluoromethyl group contribute to these effects. The interplay between the hydrogen bond donating capacity of the CF2H group and the electrostatic interactions of all three fluorine atoms would be critical in determining its binding mode and affinity to a protein target. escholarship.orgresearchgate.net

Applications of 4 Difluoromethyl 1 Fluorobenzene and Its Derivatives in Advanced Fields

Role in Agrochemical Design and Development

The incorporation of fluorine into active ingredients has led to significant breakthroughs in the agrochemical industry. nih.gov The difluoromethyl group, in particular, has been instrumental in the development of a new generation of highly effective fungicides, herbicides, and insecticides. acs.orgacs.org This is largely due to its ability to modulate key properties that govern a pesticide's performance.

Synthesis of Fungicidal Agents (e.g., SDHI fungicides like pydiflumetofen, isoflucypram (B6594648), benzovindiflupyr)

A prominent application of derivatives from fluorinated benzenes is in the synthesis of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. frac.infonih.gov Several leading SDHI fungicides are built around a core scaffold: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . wikipedia.orgmdpi.com This essential intermediate is a key derivative that highlights the importance of the difluoromethyl moiety in modern fungicidal chemistry. thieme.de

While various synthetic routes to this pyrazole (B372694) acid exist, they often start from precursors like difluoroacetoacetic acid esters. wikipedia.orggoogleapis.com These initial building blocks can be prepared through processes that may involve fluorinated aromatic compounds. The pyrazole acid is then converted to its acid chloride, which is subsequently reacted with a specific amine to produce the final fungicidal agent. mdpi.com

Pydiflumetofen: This broad-spectrum fungicide is an amide formed from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and a complex amine. wikipedia.org It is highly effective against a range of crop diseases, including early blight and septoria leaf blotch. wikipedia.org

Isoflucypram: As a member of the pyrazole-carboxamide class, isoflucypram is used as a cereal fungicide. nih.gov Its synthesis involves the coupling of 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride with an appropriate N-cyclopropyl-N-benzylamine derivative.

Benzovindiflupyr: This SDHI fungicide also utilizes the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide structure. frac.info It is a broad-spectrum fungicide used to control a variety of fungal diseases in crops.

The common feature of these powerful fungicides is the difluoromethyl-pyrazole moiety, which is crucial for their biological activity.

Development of Herbicides and Insecticides

The application of the difluoromethyl group extends beyond fungicides into the realms of herbicides and insecticides. acs.org The inclusion of this group can significantly enhance the efficacy of these pesticides. Research has shown that the difluoromethyl group is a valuable component in the design of new insecticidal and, to a lesser extent, herbicidal compounds. acs.org The strategic placement of this group within a molecule can lead to improved performance and a more desirable environmental profile.

Modulation of Bioactivity, Lipophilicity, Bioavailability, and Metabolic Stability

The difluoromethyl group (CHF₂) is often considered a bioisostere for hydroxyl (-OH), thiol (-SH), or amide (-NH₂) groups. Its inclusion in a molecule can significantly alter its physicochemical properties in a beneficial way. adelphi.edu

Bioactivity and Binding Affinity: The introduction of a difluoromethyl group can enhance the binding affinity of a molecule to its target enzyme by altering electronic and steric interactions. acs.org

Lipophilicity: Compared to the more common trifluoromethyl (CF₃) group, the difluoromethyl group provides a more moderate increase in lipophilicity. acs.org This property is crucial for the efficient transport of an agrochemical across the waxy outer layers of plants and the cell membranes of pests. mdpi.com

Bioavailability and Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethyl group contribute to increased metabolic stability, meaning the compound is less likely to be broken down by the target organism's enzymes before it can exert its effect. mdpi.com This enhanced stability often leads to improved bioavailability and longer-lasting activity. acs.org The CHF₂ group can also act as a lipophilic hydrogen bond donor, which can improve membrane permeability.

Contributions to Specialized Organic Synthesis

Beyond its direct application in agrochemical end-products, 4-(Difluoromethyl)-1-fluorobenzene serves as a fundamental building block in specialized organic synthesis, enabling the construction of complex and novel chemical structures.

Key Building Blocks for Complex Molecular Architectures

Organofluorine compounds like this compound are valuable starting materials for creating more intricate molecules. nih.gov They provide a scaffold upon which chemists can build, adding other functional groups and ring systems to develop new compounds with specific desired properties. The presence of both a fluorine atom and a difluoromethyl group on the benzene (B151609) ring offers multiple reaction sites for further chemical transformations. This makes it a versatile precursor for a wide range of fluorinated aromatic compounds used in medicinal chemistry and materials science.

Synthesis of Fluorinated Heterocycles

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in agrochemicals and pharmaceuticals. nih.gov Fluorinated heterocycles are of particular interest due to their enhanced biological activity. nih.govresearchgate.nete-bookshelf.de

Derivatives of this compound can be used in cycloaddition reactions and other cyclization strategies to form various fluorinated heterocyclic systems. nih.gov For example, the pyrazole ring found in the SDHI fungicides mentioned earlier is a prime example of a fluorinated heterocycle. The synthesis of such rings often relies on the availability of fluorinated building blocks. The electron-withdrawing nature of fluoroalkyl groups can enhance the reactivity of molecules in the cycloaddition reactions used to create these ring structures. nih.gov

Enabling Site-Selective Functionalization of Aromatic Systems

The unique electronic properties of this compound, characterized by the presence of two distinct electron-withdrawing fluorine-containing groups, make it a valuable substrate and building block in reactions that demand high regioselectivity. The fluorine atom and the difluoromethyl group (-CHF2) significantly influence the electron density of the aromatic ring, thereby enabling precise control over the position of further chemical modifications. This control is crucial in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.net

Transition-metal-catalyzed C-H (carbon-hydrogen) bond functionalization has become a powerful tool for modifying aromatic systems without the need for pre-functionalized starting materials. researchgate.net In this context, the substituents on the aromatic ring play a critical role in directing the catalyst to a specific C-H bond. For arenes substituted with electron-withdrawing groups, such as this compound, certain catalytic systems can achieve high selectivity. For example, ruthenium-catalyzed systems have been shown to facilitate para-selective C-H difluoromethylation on anilide derivatives, demonstrating the ability to precisely install a -CHF2 group at the position opposite to an existing directing group. researchgate.net

Furthermore, the inherent polarity and electronic nature of the C-F bond can be exploited to direct functionalization. nih.gov The deactivation of the aromatic ring by the fluorine and difluoromethyl substituents makes traditional electrophilic aromatic substitution challenging but opens avenues for other methodologies. Organic photoredox catalysis, for instance, has enabled the direct difluoromethylation of heterocycles, a process that proceeds via radical intermediates and is less dependent on the inherent nucleophilicity of the aromatic ring. nih.gov This method allows for the late-stage functionalization of complex molecules, showcasing the utility of installing difluoromethyl groups with high precision. nih.gov

The strategic placement of fluorine-containing groups can also influence the selectivity of halogenation reactions. Promoter groups can assist in directing electrophilic aromatic substitutions, such as bromination, to the para-position of N-substituted aromatics under metal-free conditions. rsc.org Computational studies, including Fukui nucleophilicity maps, support the observed para-selectivity in these reactions. rsc.org These principles are applicable to substrates like this compound, where the electronic landscape sculpted by the fluoro-substituents can be harnessed to achieve predictable and site-selective C-H functionalization.

| Reaction Type | Catalyst/Reagent | Substrate Type | Selectivity Outcome | Reference |

| C-H Difluoromethylation | Ruthenium(II) | Anilides, Ketoximes | para-selective | researchgate.net |

| Direct Difluoromethylation | Rose Bengal (Photocatalyst) | Heterocycles (e.g., Indoles) | C3-selective | nih.gov |

| C-H Halogenation | N-Bromosuccinimide (NBS) | N-Pyrimidyl Aromatics | para-selective | rsc.org |

| C-H Borylation | Iridium Catalyst | Benzylamine Derivatives | meta-selective (via noncovalent interaction) |

Applications in Material Sciences

The incorporation of fluorine atoms and fluorinated alkyl groups into organic molecules dramatically alters their physical properties, making derivatives of this compound highly valuable in material sciences, particularly in the field of liquid crystals (LCs). mdpi.com Liquid crystals are a state of matter with properties between conventional liquids and solid crystals, and their application in display technologies (LCDs) is widespread. nih.gov

The performance of an LC material is dictated by properties such as dielectric anisotropy (Δε), optical anisotropy (birefringence, Δn), and clearing point (the temperature at which it transitions to an isotropic liquid). researchgate.netmdpi.com The introduction of fluorine substituents into an LC molecule has profound effects:

Mesophase Behavior and Clearing Point: Fluorination affects intermolecular interactions, which in turn influences the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of its stability. mdpi.comnih.gov Studies on fluorinated benzoxazole (B165842) LCs show that lateral fluorine substitution can significantly reduce the melting point while increasing the clearing point, thereby widening the operational temperature range of the nematic phase. mdpi.com

Viscosity: While increasing polarity can sometimes lead to higher viscosity, the relatively small size of the fluorine atom compared to other polar groups (like cyano -CN) helps to maintain lower viscosity, enabling faster switching speeds in displays. researchgate.net

Research on fluorinated benzoxazole-terminated liquid crystals provides a clear example of these effects. By incorporating lateral fluorine atoms into the molecular structure, researchers have observed marked improvements in key electro-optical properties. The table below, based on data from studies on these systems, illustrates the impact of fluorination on a host LC mixture.

| Compound Added to Mixture | Clearing Point of Mixture (°C) | Birefringence (Δn) of Mixture at 25°C | Dielectric Anisotropy (Δε) of Mixture |

| Reference (Non-fluorinated) | 104.9 | 0.284 | 12.3 |

| F1 (Fluoro-substituent at position 3') | 108.5 | 0.292 | 14.1 |

| F2 (Fluoro-substituent at position 2') | 105.7 | 0.288 | 13.5 |

| F3 (Fluoro-substituent at position 2) | 107.9 | 0.290 | 13.8 |

This data is adapted from research on fluorinated benzoxazole LCs and serves to illustrate the typical effects of fluorination. F1, F2, and F3 represent different isomers with a lateral fluorine substituent. mdpi.com

Beyond liquid crystals, derivatives of this compound are potential building blocks for advanced polymers. Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and low surface energy, which translates to high hydrophobicity (water repellency). fluorine1.ru By functionalizing a fluorinated aromatic core like this compound with a polymerizable group (e.g., a styrene (B11656) or acrylate (B77674) moiety), it can be incorporated into polymers. Such polymers are promising for creating self-cleaning surfaces, protective coatings, and low-friction materials. fluorine1.ru

Advanced Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, reaction state, and chemical environment of a sample. For fluorine-containing compounds like 4-(Difluoromethyl)-1-fluorobenzene, both ¹⁹F and ¹H NMR are routinely utilized.

¹⁹F NMR Spectroscopy for Fluorine-Containing Compounds

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly well-suited for the analysis of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which results in high sensitivity. One of the key advantages of ¹⁹F NMR is its wide range of chemical shifts, which typically spans over 800 ppm. This large dispersion minimizes the likelihood of signal overlap, even in complex mixtures, making spectral interpretation more straightforward compared to ¹H NMR. rsc.orghuji.ac.il

Yield Determination and Reaction Monitoring:

Quantitative ¹⁹F NMR (qNMR) serves as a reliable method for determining the purity and yield of fluorinated products. rsc.org The area of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei it represents. By integrating the signals of the starting materials and products, the progress and yield of a reaction can be accurately monitored over time. For instance, in the synthesis of fluorinated compounds, a known amount of an internal standard can be added to the reaction mixture, and the yield of this compound can be calculated by comparing the integration of its characteristic ¹⁹F signals to that of the standard. nih.gov Low-field ¹⁹F NMR has also proven to be effective for at-line monitoring of reactions involving fluorobenzene (B45895) derivatives, offering good precision.

A representative example of using ¹⁹F NMR for reaction monitoring is tracking the disappearance of a starting material's signal while observing the appearance of the product's signals. The large chemical shift window of ¹⁹F NMR ensures that the signals for different fluorine environments, such as the aromatic fluorine and the difluoromethyl fluorine atoms in this compound, are well-resolved from each other and from potential fluorinated intermediates or byproducts. azom.com

Table 1: Illustrative ¹⁹F NMR Data for Reaction Monitoring

| Compound | Functional Group | Expected Chemical Shift (ppm) vs. CFCl₃ | Signal Multiplicity | Application |

| Fluorinated Precursor | Ar-F | Varies | Varies | Starting Material |

| This compound | Ar-F | -110 to -115 | Triplet of triplets | Product |

| This compound | -CHF₂ | -110 to -120 | Doublet of triplets | Product |

| Internal Standard (e.g., C₆F₆) | C₆F₆ | -164.9 | Singlet | Quantification |

Note: The chemical shift values are illustrative and can vary based on the solvent and specific reaction conditions.

¹H NMR Spectroscopy for Structural Elucidation

While ¹⁹F NMR is specific to fluorine atoms, ¹H NMR spectroscopy provides crucial information about the proton environment in a molecule, allowing for the complete structural elucidation of compounds like this compound. In the ¹H NMR spectrum, the difluoromethyl group (-CHF₂) is expected to show a characteristic triplet due to coupling with the two equivalent fluorine atoms (¹JHF). This signal will be further split by any adjacent aromatic protons. The aromatic protons will appear as multiplets, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of both the fluorine and difluoromethyl substituents.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| H on -CHF₂ | 6.5 - 7.0 | t | JHF ≈ 56-58 |

| Aromatic Protons (ortho to -CHF₂) | 7.5 - 7.7 | m | |

| Aromatic Protons (ortho to -F) | 7.1 - 7.3 | m |

Note: These are predicted values. Actual chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Application in Mechanistic Studies

NMR spectroscopy is a powerful tool for investigating reaction mechanisms. By analyzing the spectra of reaction intermediates and byproducts, chemists can gain insights into the pathways through which a reaction proceeds. For instance, in studies of nucleophilic fluorination reactions, ¹H and ¹⁹F NMR can be used to distinguish between different possible mechanisms, such as an Sₙ2 pathway versus one involving the formation of a difluorocarbene intermediate. mdpi.com The presence and evolution of specific NMR signals can provide direct evidence for one pathway over another. For reactions involving this compound, NMR could be used to study its reactivity, such as electrophilic aromatic substitution or reactions at the difluoromethyl group, by identifying the structures of the resulting products and any transient species.

Mass Spectrometry (MS) Techniques

Mass spectrometry is another cornerstone analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Molecular Identification and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of a compound by providing a highly accurate mass measurement. This accuracy allows for the determination of the elemental formula of a molecule. For this compound (C₇H₅F₃), the calculated exact mass is 146.03433465 Da. nih.gov An HRMS measurement that matches this value to within a few parts per million provides strong evidence for the identity of the compound. HRMS is routinely used to confirm the structure of newly synthesized fluorine-containing compounds. acs.orgacs.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃ | - |

| Exact Mass | 146.03433465 Da | Computed by PubChem nih.gov |

| Monoisotopic Mass | 146.03433465 Da | Computed by PubChem nih.gov |

Application in Mixture Analysis

Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is exceptionally powerful for the analysis of complex mixtures. In the context of research involving this compound, MS can be used to identify impurities, byproducts, or metabolites in a sample.

Furthermore, specialized MS techniques like photoionization mass spectrometry have been used to identify reactive intermediates, such as fluorocarbon radicals, during the thermal decomposition of fluorinated substances. This demonstrates the capability of MS to analyze complex mixtures containing transient and reactive species. In environmental analysis, ¹⁹F NMR and mass spectrometry are complementary techniques for identifying and quantifying known and unknown fluorine-containing compounds in complex matrices.

Vibrational Spectroscopy (FTIR, Raman) for Structural Confirmation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural elucidation of "this compound." By identifying the characteristic vibrational modes of its functional groups, these methods provide a molecular fingerprint, confirming the compound's structural integrity. While a detailed experimental spectrum for "this compound" is not extensively reported in public literature, its vibrational characteristics can be reliably predicted based on the analysis of its constituent parts: a 1,4-disubstituted benzene (B151609) ring, a difluoromethyl group (-CHF2), and a carbon-fluorine (C-F) bond.

Analysis of related fluorinated benzene derivatives provides a strong basis for assigning the expected vibrational frequencies. irphouse.com For instance, studies on similar molecules like 1-(chloromethyl)-4-fluorobenzene reveal characteristic spectral regions for the vibrations of the benzene ring and the attached functional groups.

Key Expected Vibrational Modes for this compound:

C-H Vibrations: The aromatic C-H stretching vibrations of the benzene ring are anticipated in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the difluoromethyl group is expected at slightly lower wavenumbers.

C-F Vibrations: The C-F stretching vibrations are a key feature. The aryl C-F bond (attached to the ring) typically shows a strong absorption band in the 1300-1000 cm⁻¹ region. The C-F stretching modes of the -CHF2 group will also appear in this region, likely as strong, distinct bands.

C-C Vibrations: The stretching vibrations of the carbon-carbon bonds within the aromatic ring usually appear in the 1600-1400 cm⁻¹ range.

The complementary nature of FTIR and Raman spectroscopy is crucial. While C-F bonds typically show strong absorbance in FTIR, the symmetric vibrations of the benzene ring are often more prominent in Raman spectra, providing a more complete picture of the molecular structure. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H Stretch (-CHF₂) | 3000 - 2900 | FTIR, Raman |

| C-C Aromatic Stretch | 1600 - 1400 | FTIR, Raman |

| C-F Stretch (Aryl & -CHF₂) | 1300 - 1000 | FTIR (Strong) |

| C-H Bending | 1000 - 700 | FTIR, Raman |

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen) present in a compound. This analysis provides empirical validation of the molecular formula of "this compound," which is C₇H₅F₃. nih.gov

The theoretical composition of the compound is calculated from its molecular formula and the atomic weights of its constituent elements. The molecular weight of "this compound" is 146.11 g/mol . nih.gov Experimental values obtained from elemental analysis instrumentation, typically a CHNS analyzer, are then compared against these theoretical values. A close correlation between the experimental and calculated percentages (usually within ±0.4%) confirms the purity and elemental composition of the synthesized compound. esisresearch.org

Table 2: Elemental Composition of this compound (C₇H₅F₃)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 57.55% |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 3.45% |

| Fluorine (F) | 18.998 | 3 | 56.994 | 39.00% |

| Total | | | 146.111 | 100.00% |

This analytical method is a cornerstone of chemical characterization, ensuring that the material under investigation corresponds to the correct molecular formula before proceeding with further research or application.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Difluoromethylation Reagents and Processes

The demand for greener and more efficient chemical syntheses has spurred significant research into new difluoromethylation reagents and processes. Historically, methods often relied on harsh reagents or ozone-depleting substances like chlorodifluoromethane (B1668795) (ClCF2H). researchgate.netresearchgate.net The future is focused on developing bench-stable, safer, and more atom-economical alternatives.

A notable advancement is the development of radical-based reagents. For instance, zinc difluoromethanesulfinate (Zn(SO2CF2H)2), also known as DFMS, is an air-stable, free-flowing white powder that serves as an effective reagent for the difluoromethylation of various organic substrates, including nitrogen-containing heteroarenes, through a radical process. nih.gov This method is valued for being mild, operationally simple, and scalable. nih.gov

Recent progress has also been driven by photoredox and electrochemical catalysis. rsc.orgrsc.org These techniques allow for the generation of the difluoromethyl radical (•CF2H) under mild conditions, often using visible light, and can be applied to a wide range of substrates. rsc.org For example, photocatalytic activation of pyridinium (B92312) or quinolinium complexes has been shown to generate the •CF2H radical effectively. rsc.org These light-driven methods represent a significant move towards more sustainable chemical manufacturing by reducing the reliance on high temperatures and stoichiometric metallic reagents. researchgate.net

Furthermore, research is exploring the use of trifluoromethyl-containing compounds as precursors for difluoromethylated structures by activating a single carbon-fluorine (C-F) bond. researchgate.net This strategy is challenging due to the strength of the C-F bond but offers a pathway from abundant starting materials to valuable difluorinated products. researchgate.net

Table 1: Comparison of Selected Difluoromethylation Reagents

Advancements in Stereoselective and Enantioselective Synthesis of Difluoromethylated Compounds

While numerous methods exist for introducing a difluoromethyl group, controlling the three-dimensional arrangement (stereochemistry) of the resulting molecule remains a significant challenge and a key area of research. researchgate.netresearchgate.net The development of catalytic asymmetric methods to construct difluoroalkylated stereogenic centers is crucial for producing chiral drugs where only one enantiomer provides the therapeutic effect. rsc.org

One successful strategy involves the use of chiral catalysts to control the formation of stereocenters. For example, a highly fluorinated chiral spirocyclic phosphoric acid has been developed as a catalyst. nih.govacs.org When used with hexafluoroisopropyl alcohol (HFIP), this catalytic system facilitates the asymmetric Mukaiyama-Mannich reaction of difluoroenoxysilanes, providing access to molecules with difluoromethylated tetrasubstituted stereocenters in high enantiomeric purity. nih.govacs.org

Another approach is the chiral Ir-catalyzed enantioselective hydrogenation of fluorinated alkenes, which has proven effective for the synthesis of monofluoromethylated stereocenters. rsc.org Although focused on the -CH2F group, these principles are being extended to the more complex -CF2H group. The progress in this area is critical, as the ability to selectively synthesize one enantiomer over the other is a primary goal in modern pharmaceutical development. rsc.org

Integration of Computational Design and Machine Learning in Fluorinated Compound Synthesis

The intersection of computational chemistry and machine learning (ML) is revolutionizing how fluorinated molecules are designed and synthesized. acs.orgnih.gov These technologies are shifting the paradigm from trial-and-error experimentation to a more predictive and targeted approach. acs.orgacs.org

Machine learning models can be trained on vast datasets of chemical reactions and molecular properties to predict the outcome of a reaction, suggest optimal synthesis routes, or even design novel compounds with desired characteristics from scratch. acs.orgnih.gov For instance, generative models can be used to create new molecular structures that are predicted to have high activity for a specific biological target, such as a kinase inhibitor in cancer therapy. acs.org

Computational tools, particularly those based on quantum mechanics, are used to understand the underlying physics of molecules and reactions. nih.gov This allows researchers to:

Predict Properties: Accurately calculate properties like lipophilicity and binding affinity, which are crucial for drug design. dntb.gov.ua

Design Catalysts: Computationally design enzymes and other catalysts with tailored specificity, such as a "fluorophore ligase" engineered to handle specific fluorinated substrates. pnas.org

Optimize Pathways: Use algorithms to map out the most efficient synthetic pathways, considering factors like cost, safety, and yield. acs.org

This synergy between ML and computational chemistry accelerates the discovery process, reduces the cost and time of research and development, and enables the exploration of a much larger chemical space than would be possible through physical experimentation alone. acs.orgacs.org

Exploration of New Applications in Emerging Technologies and Medicinal Discovery

The unique properties of the difluoromethyl group ensure its continued relevance in drug discovery and beyond. In 2023 alone, 12 new organofluorine drugs received FDA approval, underscoring the sustained importance of fluorine in pharmaceuticals. tandfonline.com While many existing drugs feature a trifluoromethyl (CF3) or a single fluorine atom on an aromatic ring, there is a clear trend towards incorporating other fluorinated groups like CF2H into more diverse and complex molecular scaffolds. tandfonline.com

The future applications for compounds like 4-(difluoromethyl)-1-fluorobenzene and its derivatives are expanding into several key areas:

Drug Discovery: The difluoromethyl group is increasingly used as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and bioavailability. researchgate.net The exploration of these compounds as inhibitors, modulators, and therapeutic agents across various diseases is a major focus. chemscene.comnih.gov New technologies like pharmacometabonomics, which uses metabolite profiling to predict individual drug responses, will further refine the application of these compounds in personalized medicine. nih.gov

Agrochemicals: Similar to pharmaceuticals, the inclusion of the CF2H group can enhance the potency and stability of pesticides and herbicides.

Materials Science: Fluorinated compounds are integral to the development of advanced materials, including polymers and liquid crystals, due to their unique electronic and physical properties.

The integration of advanced analytical techniques (like LC-MS and NMR) and nanotechnologies (such as nano-carriers for drug delivery) is expected to unlock even more sophisticated applications, streamlining the entire process from discovery to clinical use. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(difluoromethyl)-1-fluorobenzene, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis often involves halogen exchange or fluorination agents. For example, nucleophilic aromatic substitution using difluoromethylating reagents (e.g., ClCFH) under controlled temperatures (80–120°C) in anhydrous solvents like DMF or THF. Catalysts such as CuI or Pd-based systems can enhance selectivity . Purity is optimized by column chromatography or recrystallization, with yields dependent on stoichiometric ratios and exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodology :

- NMR : Distinct signals for the difluoromethyl (-CFH) and aromatic fluorine groups. Coupling constants () between 240–270 Hz indicate spatial proximity of fluorine atoms .

- IR Spectroscopy : C-F stretching vibrations near 1100–1250 cm and C-H bending in the difluoromethyl group at ~1400 cm.

- GC-MS : Molecular ion peaks at m/z corresponding to CHF (MW: 158.11) and fragmentation patterns confirming substituent positions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use enclosed systems with local exhaust ventilation to minimize inhalation risks. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Store under nitrogen at 2–8°C to prevent degradation .

Q. How is this compound utilized as a reference standard in pharmaceutical research?

- Methodology : Its fluorinated structure enhances metabolic stability in drug candidates. Researchers use it to calibrate HPLC/LC-MS methods for quantifying fluorinated intermediates. The compound’s logP (measured via shake-flask method) aids in predicting bioavailability .

Advanced Research Questions

Q. How can density functional theory (DFT) predict NMR chemical shifts and spin-spin coupling constants in this compound?

- Methodology : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electron distribution and coupling interactions. For example, NMR shifts correlate with calculated isotropic shielding values, while constants derive from Karplus-type relationships . Validate predictions against experimental data to refine computational models.

Q. What mechanistic insights explain the electronic effects of the difluoromethyl group on aromatic substitution reactions?

- Methodology : The -CFH group is electron-withdrawing via inductive effects, directing electrophilic substitution to meta positions. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) reveal activation barriers, while Hammett plots quantify substituent effects .

Q. How does the difluoromethyl group influence the pharmacokinetic properties of drug candidates derived from this compound?

- Methodology : Fluorine’s electronegativity increases membrane permeability (measured via PAMPA assays) and reduces metabolic oxidation (CYP450 inhibition assays). In vivo studies in rodent models track half-life improvements compared to non-fluorinated analogs .

Q. How should researchers resolve contradictory spectral data in structural elucidation of fluorinated derivatives?

- Methodology : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm coupling networks. For ambiguous mass spectrometry fragments, high-resolution MS (HRMS) or isotopic labeling (e.g., ) clarifies fragmentation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.